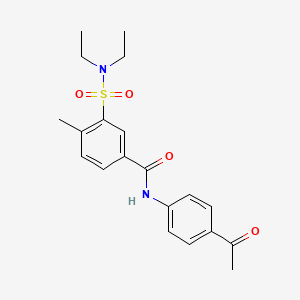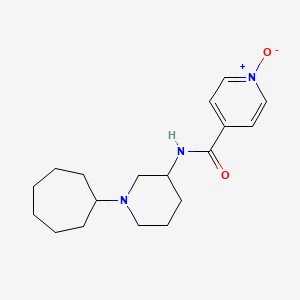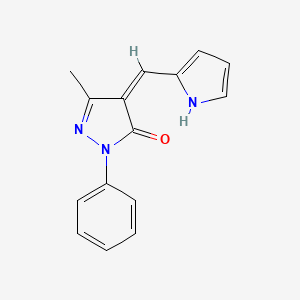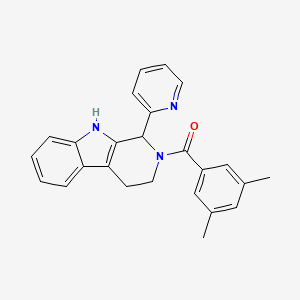![molecular formula C18H24FN3O B6134663 1-[[3-(2-Fluorophenyl)-1-methylpyrazol-4-yl]methyl]-3-(methoxymethyl)piperidine](/img/structure/B6134663.png)
1-[[3-(2-Fluorophenyl)-1-methylpyrazol-4-yl]methyl]-3-(methoxymethyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[[3-(2-Fluorophenyl)-1-methylpyrazol-4-yl]methyl]-3-(methoxymethyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorophenyl group, a methylpyrazolyl moiety, and a methoxymethyl group attached to a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[3-(2-Fluorophenyl)-1-methylpyrazol-4-yl]methyl]-3-(methoxymethyl)piperidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-diketone in the presence of an acid catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Attachment to the Piperidine Ring: The pyrazole derivative is then coupled with a piperidine ring through a nucleophilic substitution reaction, often using a suitable leaving group such as a halide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions: 1-[[3-(2-Fluorophenyl)-1-methylpyrazol-4-yl]methyl]-3-(methoxymethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxymethyl chloride in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
1-[[3-(2-Fluorophenyl)-1-methylpyrazol-4-yl]methyl]-3-(methoxymethyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1-[[3-(2-Fluorophenyl)-1-methylpyrazol-4-yl]methyl]-3-(methoxymethyl)piperidine involves its interaction with specific molecular targets. The fluorophenyl group and pyrazole ring may facilitate binding to enzymes or receptors, leading to modulation of their activity. The methoxymethyl group can enhance the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and biological context.
類似化合物との比較
- 1-[[3-(2-Chlorophenyl)-1-methylpyrazol-4-yl]methyl]-3-(methoxymethyl)piperidine
- 1-[[3-(2-Bromophenyl)-1-methylpyrazol-4-yl]methyl]-3-(methoxymethyl)piperidine
Comparison:
- Fluorophenyl vs. Chlorophenyl/Bromophenyl: The presence of a fluorine atom in the fluorophenyl group can influence the compound’s electronic properties, making it more electronegative compared to chlorine or bromine. This can affect the compound’s reactivity and binding affinity.
- Unique Properties: The fluorophenyl derivative may exhibit different pharmacokinetic and pharmacodynamic profiles compared to its chlorophenyl and bromophenyl counterparts, potentially leading to variations in biological activity and therapeutic efficacy.
特性
IUPAC Name |
1-[[3-(2-fluorophenyl)-1-methylpyrazol-4-yl]methyl]-3-(methoxymethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O/c1-21-11-15(12-22-9-5-6-14(10-22)13-23-2)18(20-21)16-7-3-4-8-17(16)19/h3-4,7-8,11,14H,5-6,9-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVGNMPMTZRIGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CC=C2F)CN3CCCC(C3)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylpropanamide](/img/structure/B6134591.png)
![7-(4-Ethylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6134597.png)
![1-isopropyl-5-[4-(1H-pyrazol-1-yl)phenyl]-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6134599.png)
![2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-(2,5-DICHLOROPHENYL)ACETAMIDE](/img/structure/B6134616.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6134623.png)
![2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B6134630.png)
![1,3-bis-(4-methylphenyl)sulfonyl-3a,4,6,6a-tetrahydro-2H-imidazo[4,5-d]imidazol-5-one](/img/structure/B6134633.png)
![3-(1-hydroxy-1-methylethyl)-N-[5-(4-methylbenzyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B6134634.png)


![3-[(sec-butylamino)sulfonyl]-N-methylbenzamide](/img/structure/B6134653.png)

